2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine
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Overview
Description
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the trifluoromethylation of pyrazole derivatives. One common method involves the reaction of a suitable pyrazole precursor with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions . Another approach includes the use of trifluoromethyl sulfonates in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the trifluoromethyl group is replaced by other functional groups .
Scientific Research Applications
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- **4-(trifluoromethyl)phenyl]ethan-1-amine
- **1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine
- **tert-Butyl N-{1-[8-oxo-2-(trifluoromethyl)-7,8-dihydroimidazo[1,2-a]pyrazin-6-yl]ethyl}carbamate
Uniqueness
2-[4-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to its combination of a trifluoromethyl group and a pyrazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization .
Properties
Molecular Formula |
C6H8F3N3 |
---|---|
Molecular Weight |
179.14 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)pyrazol-1-yl]ethanamine |
InChI |
InChI=1S/C6H8F3N3/c7-6(8,9)5-3-11-12(4-5)2-1-10/h3-4H,1-2,10H2 |
InChI Key |
LIXLQZXAWNSYIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CCN)C(F)(F)F |
Origin of Product |
United States |
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